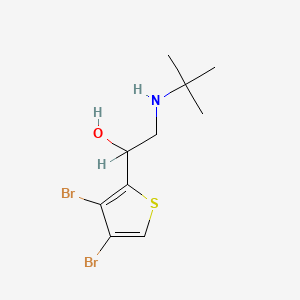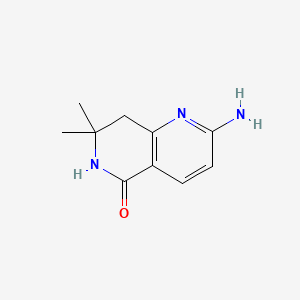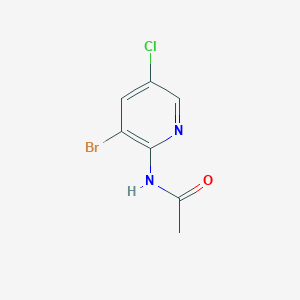![molecular formula C8H6ClIN2 B15364445 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine, iodine, and a methyl group attached to a pyrrolopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolopyridine derivatives, followed by selective functionalization. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the iodine atom to iodate or iodide derivatives.
Reduction: Reduction of the chlorine atom to form chloro derivatives.
Substitution: Replacement of the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its incorporation into drug candidates can enhance their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the activity of drugs targeting various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparaison Avec Des Composés Similaires
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
1H-Pyrazolo[3,4-b]pyridines
Indole derivatives
Uniqueness: 5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique combination of halogens and the methyl group provides distinct chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6ClIN2 |
|---|---|
Poids moléculaire |
292.50 g/mol |
Nom IUPAC |
5-chloro-2-iodo-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-6-4-11-7(9)2-5(6)3-8(12)10/h2-4H,1H3 |
Clé InChI |
NOAJJQZWFNSFAS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=CC(=NC=C21)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)





![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)






![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
